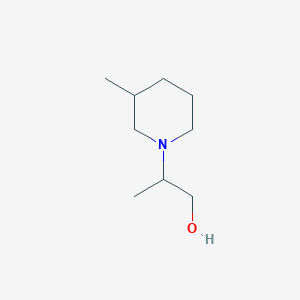

![molecular formula C12H24ClNO B1419201 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride CAS No. 1185299-09-5](/img/structure/B1419201.png)

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride

Descripción general

Descripción

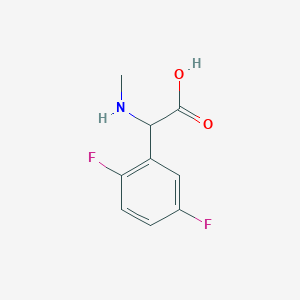

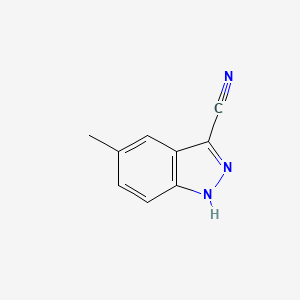

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H23NO•HCl . It has a molecular weight of 233.78 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is 1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Metabolic Activity in Obese Rats : The metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride was studied in obese rats. This compound, when administered chronically, led to reduced food intake and weight gain in obese (fa/fa) rats, with an increase in free fatty acid concentration observed after 12 days of treatment (Massicot, Steiner, & Godfroid, 1985).

Effects on Feeding Behavior : The same compound was also tested for its effects on feeding behavior. It is notable as the first non-amphetamine substance with low toxicity and without psychotropic activity to affect the satiety center, reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Energy Expenditure Activation : Another study focused on the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170), which is chemically unrelated to amphetamine. This compound was found to increase energy expenditure by increasing resting oxygen consumption (VO2) and produced dose-related increases in VO2 in normal rats (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Antimycobacterial Activity : The atom economic and stereoselective synthesis of several spiro-piperidin-4-ones, which included compounds related to 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride, showed in vitro and in vivo activity against Mycobacterium tuberculosis. Compound 4e was particularly noted for its potent activity (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Antihistaminic and Antiserotonin Properties : The antihistaminic-antiserotonin actions of cyproheptadine, a compound structurally similar to 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride, have been demonstrated in various experimental situations (Stone, Wenger, Ludden, Stavorski, & Ross, 1961).

Carbon-13 NMR Spectroscopy of Methyl-Substituted Piperidines : A study conducted carbon-13 chemical shifts and coupling constants measurements on various methyl-substituted piperidines and their hydrochloride salts, contributing to the understanding of the structural and electronic properties of these compounds (Béguin, Deschamps, Boubel, & Delpuech, 1978).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(cyclopentylmethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBNXRJTKZMPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

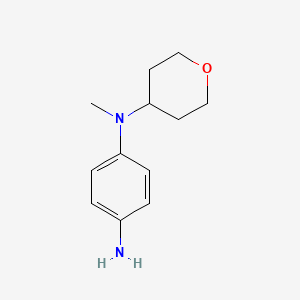

![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)

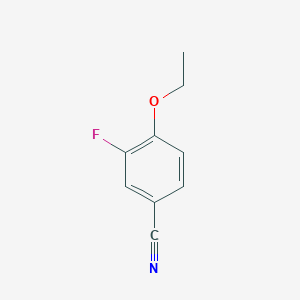

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)